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Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and are of

significant industrial interest for applications ranging from biofuels to oleochemicals and

nutritional supplements. The biosynthesis of TAGs involves multiple enzymatic steps, with the

final acylation of diacylglycerol (DAG) being a critical control point. Phospholipid:Diacylglycerol

Acyltransferase (PDAT) is a key enzyme in this process, catalyzing the transfer of an acyl

group from a phospholipid to DAG, an acyl-CoA-independent mechanism for TAG synthesis.

This contrasts with the acyl-CoA-dependent pathway mediated by Diacylglycerol

Acyltransferase (DGAT).

Synthetic biology provides a powerful toolkit for rationally engineering cellular metabolism to

enhance the production of desired compounds like TAGs. By manipulating PDAT pathways,

researchers can redirect carbon flux towards lipid accumulation, alter the fatty acid composition

of TAGs, and improve the overall productivity of microbial and plant cell factories. These

application notes and protocols provide a guide to the principles and methodologies for

engineering PDAT pathways using synthetic biology approaches.
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Key Synthetic Biology Strategies for Engineering
PDAT Pathways

Overexpression of PDAT: Increasing the cellular concentration of PDAT can directly enhance

the rate of TAG synthesis. This is often a primary strategy to boost lipid production.

Overexpression of PDAT has been shown to increase total fatty acids by 29–47% in yeast.[1]

Engineering Precursor Supply: The efficiency of the PDAT pathway is dependent on the

availability of its substrates, DAG and phospholipids. Metabolic engineering strategies can

be employed to increase the intracellular pools of these precursors. This includes:

Enhancing Fatty Acid Biosynthesis: Overexpression of key enzymes in the fatty acid

synthesis pathway, such as Acetyl-CoA Carboxylase (ACC), can increase the overall

carbon flux towards lipids.[1]

Increasing Acetyl-CoA Availability: Engineering central carbon metabolism to channel more

carbon into acetyl-CoA, the primary building block for fatty acids, is a common strategy.

This can be achieved by expressing a cytosolic ATP-citrate lyase or disrupting competing

pathways.[2]

Blocking Competing Pathways: To maximize the carbon flux towards TAGs, it is often

necessary to block or downregulate pathways that compete for precursors or degrade the

final product. This includes:

Disrupting β-oxidation: Deleting genes involved in the degradation of fatty acids (e.g.,

POX1 in yeast) prevents the breakdown of accumulated lipids.[1][3]

Downregulating Storage Polysaccharide Synthesis: Inactivating enzymes like glycogen

synthase can redirect glucose flux from glycogen to lipid synthesis.[3]

CRISPR-Based Genome Editing: The CRISPR/Cas9 system offers a precise and efficient

tool for multiplexed genome engineering.[2][4] This enables the simultaneous knockout of

competing pathways, integration of heterologous genes, and fine-tuning of gene expression

to optimize the PDAT pathway for enhanced TAG production.[3][5][6]
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Caption: Engineered metabolic pathways for enhanced TAG production via PDAT.
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Caption: General experimental workflow for engineering and analyzing PDAT pathways.
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Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic engineering

efforts to improve lipid production.

Table 1: Effect of Genetic Modifications on Lipid Production in Saccharomyces cerevisiae

Genetic Modification Effect on Lipid Production Reference

Overexpression of PDAT from

Sapium sebiferum

29-47% increase in total fatty

acids.
[1]

Expression of ATP-citrate lyase

from Yarrowia lipolytica

37.1% increase in total fatty

acid production compared to

wild-type.

[2]

Disruption of six peroxisomal

β-oxidation genes (POX1-6) in

Yarrowia lipolytica

TAG content increased from

36% to 72% of dry cell weight.
[3]

Inactivation of glycogen

synthase (GSY1) in

Saccharomyces cerevisiae

2.3-fold increase in lipid titer. [3]

Overexpression of ZWF1

(glucose-6-phosphate

dehydrogenase)

18% increase in overall lipid

productivity.
[3]

CRISPRa upregulation of

multiple lipid genes in Candida

tropicalis

1.4-fold higher TAG

accumulation.
[3]

Deletion of PAH1, LPP1, and

DPP1

98% increase in free fatty

acids to 102 mg/gDCW.
[7]

Table 2: Comparison of PDAT Enzyme Activity Assays
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Assay Type Substrates
Detection
Method

Advantages
Disadvanta
ges

Reference

Radioactive

Assay

Radiolabeled

phospholipid

(e.g., [14C]-

phosphatidylc

holine),

Diacylglycerol

Scintillation

counting or

TLC with

autoradiograp

hy

High

sensitivity

and

specificity.

Use of

radioactive

materials,

safety

concerns.

[8][9]

Fluorescence

Assay

NBD-labeled

Diacylglycerol

,

Phospholipid

Fluorescence

plate reader

Safer, high-

throughput

compatible.

Potential for

interference

from

fluorescent

compounds.

[8][10]

Experimental Protocols
Protocol 1: Heterologous Expression of PDAT in
Saccharomyces cerevisiae
This protocol describes the expression of a plant-derived PDAT gene in S. cerevisiae.

1. Plasmid Construction: a. Synthesize the codon-optimized PDAT gene. b. Clone the PDAT
gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter

(e.g., GAL1). c. Verify the construct by sequencing.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., INVSc1 strain) using

the lithium acetate method.[9] b. Transform the yeast cells with the pYES2-PDAT plasmid.[9] c.

Plate the transformed cells on synthetic complete (SC) medium lacking uracil (SC-Ura) with 2%

glucose and incubate at 30°C for 2-3 days.[9]

3. Protein Expression: a. Inoculate a single colony into 50 mL of SC-Ura medium with 2%

raffinose and grow overnight at 30°C.[9] b. Inoculate a larger culture with the overnight culture

to an OD600 of 0.4 in SC-Ura medium with 2% raffinose.[9] c. Grow at 30°C until the OD600

reaches 1.0.[9] d. Induce protein expression by adding galactose to a final concentration of 2%.
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e. Continue incubation at a lower temperature (e.g., 20°C) for 16-24 hours. f. Harvest the cells

by centrifugation.

Protocol 2: In Vitro PDAT Activity Assay (Fluorescence-
Based)
This protocol provides a non-radioactive method for measuring PDAT activity.[8][10]

1. Materials:

Enzyme source: Microsomal fractions from yeast or plant tissues expressing PDAT.
Substrates: NBD-Diacylglycerol (NBD-DAG), Phosphatidylcholine (PC).
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.2).[8]
Solvent: Diethyl ether.[10]

2. Enzyme and Substrate Preparation: a. Isolate microsomal fractions from the engineered

yeast cells. b. Prepare stock solutions of NBD-DAG and PC in diethyl ether.[8]

3. Enzyme Assay: a. In a glass tube, add the desired concentrations of NBD-DAG and PC from

the stock solutions. b. Evaporate the diethyl ether under a stream of nitrogen.[8] c. Add a

defined amount of the microsomal preparation (e.g., 50-100 µg of protein).[8] d. Initiate the

reaction by adding 100 µL of pre-warmed reaction buffer.[8] e. Vortex and incubate at 30°C for

a predetermined time within the linear range of the reaction.[8]

4. Lipid Extraction and Analysis: a. Stop the reaction by adding 3.75 mL of chloroform:methanol

(1:2, v/v).[8] b. Add 1.25 mL of chloroform and 1.25 mL of water, vortex, and centrifuge to

separate the phases.[8] c. Collect the lower organic phase. d. Spot the extracted lipids onto a

silica thin-layer chromatography (TLC) plate.[9] e. Develop the TLC plate using a solvent

system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[9][11] f. Visualize the NBD-

labeled TAG under UV light and quantify using image analysis software (e.g., ImageJ).[8]

Protocol 3: CRISPR/Cas9-Mediated Gene Knockout in S.
cerevisiae
This protocol outlines the general steps for deleting a competing pathway gene (e.g., a POX

gene) in yeast.
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1. gRNA Design and Plasmid Construction: a. Design a guide RNA (gRNA) targeting the gene

of interest. b. Clone the gRNA sequence into a Cas9 expression plasmid for yeast.

2. Donor DNA Preparation: a. Prepare a donor DNA template containing a selectable marker

flanked by sequences homologous to the regions upstream and downstream of the target

gene's open reading frame.

3. Yeast Transformation: a. Co-transform competent yeast cells with the Cas9-gRNA plasmid

and the donor DNA template. b. Plate the cells on a selective medium corresponding to the

marker on the donor DNA.

4. Verification of Knockout: a. Isolate genomic DNA from putative mutant colonies. b. Verify the

correct integration of the donor DNA and deletion of the target gene by PCR and sequencing.

Protocol 4: Total Lipid Extraction and Analysis from
Yeast
This protocol describes the extraction and analysis of total lipids from engineered yeast strains.

[11][12][13]

1. Cell Harvest and Lysis: a. Harvest yeast cells from culture by centrifugation. b. Wash the cell

pellet with water. c. Lyse the cells using a method such as bead beating with glass beads in the

presence of an extraction solvent.[11]

2. Lipid Extraction: a. Add chloroform:methanol (2:1, v/v) to the lysed cells and vortex

thoroughly.[11][14] b. Add a salt solution (e.g., 0.73% NaCl) to induce phase separation.[14] c.

Centrifuge to separate the aqueous and organic phases. d. Collect the lower organic phase

containing the lipids.

3. Lipid Analysis:

Thin-Layer Chromatography (TLC): a. Spot the lipid extract on a silica TLC plate. b. Develop
the plate in a solvent system suitable for separating neutral lipids (e.g., hexane:diethyl
ether:acetic acid 70:30:1) or polar lipids (e.g., chloroform:methanol:water 65:25:4).[11] c.
Visualize the lipid spots by staining (e.g., with iodine vapor or primuline) and compare to
standards.
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High-Performance Liquid Chromatography (HPLC): a. Dissolve the dried lipid extract in a
suitable solvent. b. Inject the sample into an HPLC system equipped with a suitable column
(e.g., HILIC) and detector (e.g., Charged Aerosol Detector - CAD).[14] c. Use a gradient
elution program to separate different lipid classes.[14]
Mass Spectrometry (MS): a. For detailed lipid profiling, analyze the extracted lipids using
techniques like electrospray ionization mass spectrometry (ESI-MS) or gas chromatography-
mass spectrometry (GC-MS) after derivatization.[12]

Conclusion
The engineering of PDAT pathways using synthetic biology and metabolic engineering

principles offers a promising avenue for enhancing the production of TAGs for various

biotechnological applications. By combining strategies such as overexpression of key

enzymes, redirection of metabolic fluxes, and elimination of competing pathways, significant

improvements in lipid yields can be achieved. The protocols and data presented here provide a

framework for researchers to design and execute experiments aimed at optimizing microbial

and plant systems for tailored lipid production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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